9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole
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Overview
Description
9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole is a complex organic compound with the molecular formula C29H35N3O3 It is characterized by the presence of a carbazole core, an ethyl group, and a piperazine ring substituted with a 2,4,5-trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole typically involves multiple steps. One common approach starts with the preparation of the carbazole core, followed by the introduction of the ethyl group and the piperazine ring. The final step involves the substitution of the piperazine ring with the 2,4,5-trimethoxybenzyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Industry: May be used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine ring is known to enhance the compound’s ability to cross the blood-brain barrier, making it a candidate for neurological applications .
Comparison with Similar Compounds
Similar Compounds
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: Similar in structure but lacks the carbazole core.
9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-9H-carbazole ethanedioate: A closely related compound with similar properties.
Uniqueness
The uniqueness of 9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole lies in its combination of a carbazole core with a piperazine ring substituted with a 2,4,5-trimethoxybenzyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
5861-42-7 |
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Molecular Formula |
C29H35N3O3 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
9-ethyl-3-[[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]carbazole |
InChI |
InChI=1S/C29H35N3O3/c1-5-32-25-9-7-6-8-23(25)24-16-21(10-11-26(24)32)19-30-12-14-31(15-13-30)20-22-17-28(34-3)29(35-4)18-27(22)33-2/h6-11,16-18H,5,12-15,19-20H2,1-4H3 |
InChI Key |
LUSVBYOQZWTIPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC(=C(C=C4OC)OC)OC)C5=CC=CC=C51 |
Origin of Product |
United States |
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